7-Bromo-3-iodocinnoline (CAS 1956332-51-6): Comprehensive Technical Guide and Synthetic Methodologies
7-Bromo-3-iodocinnoline (CAS 1956332-51-6): Comprehensive Technical Guide and Synthetic Methodologies
Executive Summary
In the realm of advanced medicinal chemistry and organic materials science, di-halogenated nitrogenous heterocycles serve as critical foundational scaffolds. 7-Bromo-3-iodocinnoline (CAS 1956332-51-6) is a highly specialized, bifunctional building block[1]. Cinnolines (1,2-benzodiazines) are privileged structures known for their bioisosteric relationship with quinolines and quinazolines[2]. The strategic placement of an iodine atom at the C-3 position and a bromine atom at the C-7 position provides an orthogonal reactivity profile. This enables researchers to perform iterative, site-selective cross-coupling reactions without the need for cumbersome protection-deprotection sequences, thereby accelerating the discovery of kinase inhibitors and tunable optoelectronic materials[3][4].
Physicochemical Identifiers
To ensure rigorous tracking and analytical verification, the core physicochemical properties and structural identifiers of 7-Bromo-3-iodocinnoline are summarized in Table 1[1][5].
| Property | Value |
| Chemical Name | 7-Bromo-3-iodocinnoline |
| CAS Registry Number | 1956332-51-6 |
| Molecular Formula | C8H4BrIN2 |
| Molecular Weight | 334.94 g/mol |
| SMILES String | IC1=NN=C2C=C(Br)C=CC2=C1 |
| Structural Class | 1,2-Benzodiazine (Cinnoline) |
| Primary Application | Orthogonal Cross-Coupling Scaffold |
Mechanistic Insights: Orthogonal Halogen Reactivity
The synthetic utility of 7-Bromo-3-iodocinnoline lies in the deliberate exploitation of bond dissociation energies (BDE). The C–I bond (~238 kJ/mol) is significantly weaker and more polarizable than the C–Br bond (~285 kJ/mol).
The Causality of Selectivity: In palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira), the rate-determining step is often the oxidative addition of the Pd(0) species into the carbon-halogen bond. By employing a standard palladium catalyst at mild temperatures (25–50 °C), the 3-iodo position undergoes rapid and complete oxidative addition. The 7-bromo position remains entirely inert under these conditions. This differential reactivity creates a self-validating synthetic sequence: the second functionalization at C-7 will only proceed upon the deliberate application of elevated temperatures (>80 °C) and the introduction of highly electron-rich, sterically demanding phosphine ligands (e.g., XPhos or RuPhos).
Figure 1: Orthogonal cross-coupling workflow exploiting differential C-I vs C-Br reactivity.
Synthetic Methodologies: Regioselective Metalation
The synthesis of 3-halocinnolines is notoriously challenging due to the sensitivity of the diaza-ring to nucleophilic addition. The most authoritative and high-yielding method utilizes Knochel's Turbo-Hauser base (TMPMgCl·LiCl) for regioselective metalation[6].
The Causality of Regioselectivity: Why does TMPMgCl·LiCl selectively deprotonate the 3-position of 7-bromocinnoline? The C-3 proton is the most kinetically acidic due to its direct proximity to the N-2 atom, which exerts a strong inductive electron-withdrawing (-I) effect. Furthermore, the bulky TMP (2,2,6,6-tetramethylpiperidide) ligand is sterically repelled by the adjacent fused ring system, heavily favoring the less sterically encumbered C-3 position over the C-8 position. The presence of LiCl breaks up the polymeric aggregates of the magnesium amide, dramatically increasing its kinetic basicity and solubility in THF[6].
Step-by-Step Experimental Protocol
Note: This protocol is a self-validating system designed to prevent the progression of failed intermediates.
Reagents Required:
-
7-Bromocinnoline (1.0 equiv, 10 mmol)
-
TMPMgCl·LiCl (1.0 M in THF, 1.1 equiv, 11 mmol)
-
Iodine (
) (1.5 equiv, 15 mmol, dissolved in 10 mL anhydrous THF) -
Anhydrous THF (40 mL)
Step 1: Preparation and Cooling
-
Flame-dry a Schlenk flask under argon.
-
Dissolve 7-bromocinnoline (10 mmol) in anhydrous THF (40 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath. Monitor internal temperature using a thermocouple to ensure it does not rise above -70 °C during addition.
Step 2: Regioselective Metalation
4. Add TMPMgCl·LiCl (11 mL, 1.0 M) dropwise via syringe pump over 5 minutes.
5. Stir the deep-colored reaction mixture at -78 °C for exactly 10 minutes.
6. Self-Validation Checkpoint: To ensure complete metalation before committing the iodine, extract a 0.1 mL aliquot and quench it into a GC vial containing 0.5 mL of
Step 3: Electrophilic Quench
7. Once metalation is validated, cannulate the pre-cooled (-78 °C) solution of
Step 4: Workup and Purification
9. Quench the reaction by adding 20 mL of saturated aqueous
Figure 2: Regioselective metalation and iodination of the cinnoline scaffold.
Applications in Advanced Research
-
Targeted Therapeutics: The cinnoline core is frequently utilized in the development of Pim kinase inhibitors, which are critical targets in oncology for regulating cell survival and differentiation[3]. The 7-bromo-3-iodo derivative allows for the rapid combinatorial synthesis of inhibitor libraries by sequentially decorating the 3- and 7-positions with varying pharmacophores.
-
Optoelectronics: Nitrogen-rich heterocycles like cinnolines and naphthyridines are highly valued in the synthesis of Organic Light-Emitting Diodes (OLEDs). The electron-deficient nature of the cinnoline ring makes it an excellent electron-transporting layer (ETL) material, and functionalization via cross-coupling allows for the precise tuning of its photoluminescent emission spectra[4].
References
-
Science of Synthesis: Cinnolines Thieme E-Books & E-Journals URL:[Link][2]
-
TMP–Magnesium and TMP–Zinc Bases for the Regioselective Metalation of the Cinnoline Scaffold Organic Letters, American Chemical Society URL:[Link][6]
-
Heterocyclic compounds useful as pim kinase inhibitors (WO2017059251A1) WIPO / Google Patents URL:[3]
-
Zn‐, Mg‐, and Li‐TMP Bases for the Successive Regioselective Metalations of the 1,5‐Naphthyridine Scaffold ResearchGate URL:[Link][4]
Sources
- 1. 7-BROMO-3-IODOCINNOLINE - CAS:1956332-51-6 - Sunway Pharm Ltd [3wpharm.com]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. WO2017059251A1 - Heterocyclic compounds useful as pim kinase inhibitors - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 1956332-51-6|7-Bromo-3-iodocinnoline|BLD Pharm [bldpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
